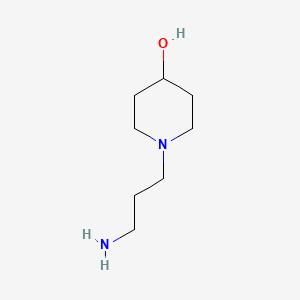

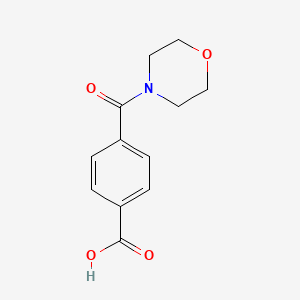

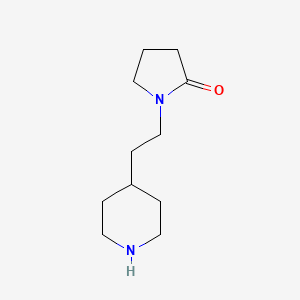

![molecular formula C14H20N4O B1275235 4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-89-0](/img/structure/B1275235.png)

4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been explored in various studies. In one approach, 4-phenyl-1H-pyrazoles were substituted at the 3- and/or 5-positions using a Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low results, leading to the development of a second methodology involving lithiation methods to functionalize N-(tetrahydropyran-2-yl)-4-phenylpyrazole with formyl or hydroxymethyl groups . Another study reported the synthesis of novel pyrazolo[3,4-d]pyrimidines by reacting 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole and 3,5-di-(N,N-dimethylaminomethylene)amino-4-cyanopyrazole with different amines . Additionally, the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its transition metal complexes was characterized, revealing coordination through the carbonyl and amino functional groups .

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been employed to characterize the molecular geometry of pyrazole derivatives. Quantum chemical studies using DFT and TDDFT methods have been used to understand the electronic properties and composition of these molecules. For instance, the study of a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed insights into its molecular geometry and electronic properties .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been investigated, with some studies focusing on the formation of pyrazolo[3,4-d]pyrimidines and their conversion to N,N-dimethylformamidine derivatives . The local reactivity descriptors from one study indicated that certain carbon atoms in the molecule are more reactive sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their nonlinear optical behavior, have been studied through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values. Thermodynamic properties have also been calculated at different temperatures to understand the stability and reactivity of these compounds . The molecular mechanics potential energy evaluation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its complexes suggested a range of energy levels where these compounds could exhibit analgesic, anti-inflammatory, and antipyretic activity .

Case Studies

Several case studies have been reported where pyrazole derivatives exhibit various biological activities. For example, some N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles showed local anesthetic, analgesic, and platelet antiaggregating activities . Another study synthesized a novel compound through the condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, which was characterized by elemental analysis and spectral data .

Scientific Research Applications

Synthesis and Characterization

- Pyrazole derivatives like 4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one are synthesized for various scientific purposes. For instance, Naganagowda and Petsom (2012) synthesized a related compound, focusing on its structural assignment based on elemental and spectral data (Naganagowda & Petsom, 2012).

Spectroscopic and Spectrophotometric Studies

- Hayvalı, Unver, and Svoboda (2010) conducted spectroscopic and crystallographic investigations on similar pyrazole derivatives. They studied the tautomeric equilibria and crystal structure of these compounds, providing insight into their molecular characteristics (Hayvalı et al., 2010).

Corrosion Inhibition

- Emregül and Hayvalı (2006) explored the use of a Schiff base derivative of a related pyrazole compound as a corrosion inhibitor for steel in acidic solutions. This research highlights the potential application of such compounds in industrial corrosion protection (Emregül & Hayvalı, 2006).

Chemosensory Applications

- Asiri et al. (2018) synthesized a compound related to 4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one and studied its application as a chemosensor for Al3+ ions. They focused on the fluorescent properties of the compound for metal ion detection (Asiri et al., 2018).

Antibacterial Properties

- A study by Asiri and Khan (2010) highlighted the antibacterial activities of Schiff base compounds derived from a similar pyrazole structure. They found that certain derivatives exhibited moderate to good antibacterial activity, suggesting potential applications in medical and pharmaceutical fields (Asiri & Khan, 2010).

Optical and Refraction Properties

- El-Ghamaz et al. (2017) synthesized thin films from pyrazole derivatives and investigated their optical absorption and refraction properties. This research has implications for the development of materials with specific optical characteristics (El-Ghamaz et al., 2017).

properties

IUPAC Name |

4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-18(2)11-7-5-10(6-8-11)13-12(4-3-9-15)14(19)17-16-13/h5-8H,3-4,9,15H2,1-2H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFYUTBCOHLKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146251 |

Source

|

| Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

878208-89-0 |

Source

|

| Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878208-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

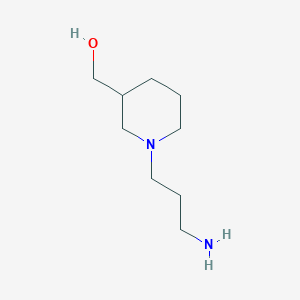

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)